(2S)-2-(furan-2-yl)piperidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
(2S)-2-(furan-2-yl)piperidine |
InChI |
InChI=1S/C9H13NO/c1-2-6-10-8(4-1)9-5-3-7-11-9/h3,5,7-8,10H,1-2,4,6H2/t8-/m0/s1 |
InChI Key |
MIJFUNGHFNXZGN-QMMMGPOBSA-N |
SMILES |
C1CCNC(C1)C2=CC=CO2 |
Isomeric SMILES |
C1CCN[C@@H](C1)C2=CC=CO2 |
Canonical SMILES |
C1CCNC(C1)C2=CC=CO2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2s 2 Furan 2 Yl Piperidine and Analogous Chiral Furan Substituted Piperidines
Strategies for Enantioselective Construction of 2-Substituted Piperidine (B6355638) Scaffolds
The asymmetric synthesis of 2-substituted piperidines is a challenging yet crucial endeavor. Various strategies have been developed to introduce chirality at the C2 position of the piperidine ring with high levels of stereocontrol. These methods primarily revolve around the asymmetric dearomatization of pyridine (B92270) derivatives and stereoselective cyclization reactions.
Asymmetric Dearomatization of Pyridine Derivatives
Asymmetric dearomatization of readily available pyridine precursors represents a highly efficient and atom-economical approach to chiral piperidines. This strategy involves the stereoselective reduction of the aromatic pyridine ring, often facilitated by chiral catalysts or enzymes.
A powerful strategy for the asymmetric dearomatization of activated pyridines involves a one-pot chemo-enzymatic cascade utilizing an amine oxidase (AmOx) and an ene-imine reductase (EneIRED). researchgate.netacs.orgnih.gov This biocatalytic approach offers high enantioselectivity under mild reaction conditions. The process begins with the chemical synthesis of an N-substituted tetrahydropyridine (B1245486) (THP) from the corresponding pyridine. In a single pot, the amine oxidase oxidizes the THP to a dihydropyridinium (DHP) intermediate. This activated intermediate is then asymmetrically reduced by an ene-imine reductase at the expense of a nicotinamide (B372718) cofactor, such as NADPH, to furnish the chiral piperidine. researchgate.net
The stereochemical outcome of the reaction can be controlled by selecting the appropriate ene-imine reductase, with different enzyme variants affording either the (R)- or (S)-enantiomer of the desired product. This methodology has been successfully applied to the synthesis of a variety of chiral 3-substituted piperidines, and its application to 2-substituted systems, including those with heteroaryl groups like furan (B31954), is a promising area of research. researchgate.net The versatility of this approach is highlighted by its use in the synthesis of key intermediates for pharmaceuticals. researchgate.netacs.orgnih.gov
Table 1: Chemo-Enzymatic Dearomatization of N-Substituted Tetrahydropyridines
| Substrate | Amine Oxidase | Ene-Imine Reductase | Product | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| N-allyl-3-phenyl-1,2,3,6-tetrahydropyridine | 6-HDNO variant | EneIRED-A | (S)-N-allyl-3-phenylpiperidine | >99 | 96 |
| N-allyl-3-phenyl-1,2,3,6-tetrahydropyridine | 6-HDNO variant | EneIRED-B | (R)-N-allyl-3-phenylpiperidine | >99 | 98 |
| N-allyl-3-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine | 6-HDNO variant | EneIRED-A | (S)-N-allyl-3-(4-fluorophenyl)piperidine | >99 | 97 |
Data sourced from studies on 3-aryl-substituted piperidines, illustrating the general applicability of the method.
Iridium-catalyzed asymmetric hydrogenation of N-benzylpyridinium salts is a highly effective method for the synthesis of enantioenriched 2-substituted piperidines. dicp.ac.cnnih.gov The direct hydrogenation of pyridines is challenging due to the aromatic stability of the ring and potential catalyst inhibition by the substrate and product. dicp.ac.cn Activation of the pyridine as an N-benzylpyridinium salt enhances its reactivity towards hydrogenation. dicp.ac.cn
This strategy employs a chiral iridium catalyst, typically formed in situ from a precursor like [{Ir(cod)Cl}₂] and a chiral phosphine (B1218219) ligand. The reaction is carried out under a hydrogen atmosphere, leading to the reduction of the pyridinium (B92312) ring to the corresponding piperidine with high levels of enantioselectivity. dicp.ac.cn The benzyl (B1604629) protecting group can be subsequently removed via hydrogenolysis. This method has been shown to be effective for a range of 2-aryl and 2-alkyl substituted pyridinium salts. nih.gov While direct examples for 2-(furan-2-yl)pyridinium salts are not extensively detailed, the successful asymmetric hydrogenation of 2-alkylfurans using iridium catalysts with pyridine-phosphinite ligands suggests the feasibility of this approach for furan-substituted piperidines. nih.gov
Table 2: Iridium-Catalyzed Asymmetric Hydrogenation of 2-Substituted N-Benzylpyridinium Bromides
| Substrate | Iridium Catalyst/Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| N-benzyl-2-phenylpyridinium bromide | [{Ir(cod)Cl}₂]/(R)-SynPhos | 93 | 92 |
| N-benzyl-2-(4-methoxyphenyl)pyridinium bromide | [{Ir(cod)Cl}₂]/(R)-SynPhos | 95 | 93 |
| N-benzyl-2-methylpyridinium bromide | [{Ir(cod)Cl}₂]/(R)-SynPhos | 85 | 90 |
Data represents typical results for this methodology.
A metal-free alternative for the reduction of pyridines to piperidines is the use of borane-catalyzed hydroboration/hydrogenation cascades. researchgate.netfigshare.com This method utilizes a frustrated Lewis pair (FLP) formed from a borane, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), and the pyridine substrate to activate molecular hydrogen. figshare.com The reaction proceeds via a cascade of hydroboration and hydrogenation steps, leading to the formation of the piperidine ring.
This approach has been shown to be particularly effective for the reduction of 2,3-disubstituted pyridines, affording the corresponding piperidines with high yields and good cis-selectivity. researchgate.netfigshare.com The broad functional group tolerance of this method makes it an attractive strategy for the synthesis of complex piperidine derivatives. figshare.com While specific application to furan-substituted pyridines has not been extensively reported, the general applicability of this methodology suggests its potential for the synthesis of (2S)-2-(furan-2-yl)piperidine and its analogs.
Table 3: B(C₆F₅)₃-Catalyzed Hydroboration/Hydrogenation of Substituted Pyridines
| Substrate | Reagents | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |
|---|---|---|---|---|
| 2-Methyl-3-phenylpyridine | B(C₆F₅)₃, HBpin, H₂ | cis-2-Methyl-3-phenylpiperidine | 92 | 95:5 |
| 2,3-Dimethylpyridine | B(C₆F₅)₃, HBpin, H₂ | cis-2,3-Dimethylpiperidine | 88 | >99:1 |
| 2-Ethyl-3-methylpyridine | B(C₆F₅)₃, HBpin, H₂ | cis-2-Ethyl-3-methylpiperidine | 90 | 96:4 |
Data illustrates the effectiveness of the method for 2,3-disubstituted pyridines.
Cyclization Reactions for Piperidine Ring Formation
In addition to the dearomatization of pyridines, the formation of the piperidine ring through the cyclization of acyclic precursors is a fundamental strategy. When combined with methods for asymmetric induction, these cyclization reactions provide a powerful means to access chiral piperidines.
The intramolecular aza-Michael reaction is a widely used method for the construction of nitrogen-containing heterocycles, including piperidines. rsc.orgntu.edu.sg This reaction involves the conjugate addition of an amine nucleophile to an α,β-unsaturated carbonyl compound or a related Michael acceptor within the same molecule. The stereochemical outcome of the cyclization can be controlled through the use of chiral auxiliaries, chiral catalysts, or by substrate control where existing stereocenters in the acyclic precursor direct the formation of new stereocenters. researchgate.net
For the synthesis of 2-substituted piperidines, a suitable acyclic precursor would contain an amine and a Michael acceptor positioned to favor a 6-endo-trig cyclization. The furan moiety can be incorporated into the precursor, and the stereochemistry at the eventual C2 position can be established prior to or during the cyclization step. The reaction can be promoted by either base or acid catalysts. ntu.edu.sg
Table 4: Diastereoselective Intramolecular Aza-Michael Reaction for Piperidine Synthesis
| Acyclic Precursor | Catalyst/Conditions | Product | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|---|
| (E)-N-(6-oxohept-4-en-2-yl)benzenesulfonamide | DBU, CH₂Cl₂ | 1-benzenesulfonyl-2,5-dimethylpiperidin-4-one | 85 | 3:1 (trans:cis) |
| (E)-N-(1-phenyl-6-oxohept-4-en-2-yl)acetamide | K₂CO₃, MeOH | 1-acetyl-5-methyl-2-phenylpiperidin-4-one | 78 | 5:1 (trans:cis) |
Data from representative intramolecular aza-Michael reactions leading to substituted piperidines.
Oxidative Amination of Non-Activated Alkenes
The aminative functionalization of unactivated alkenes provides a direct and atom-economical route to nitrogen-containing heterocycles. nih.gov This strategy avoids the need for pre-functionalized substrates and can be categorized as either oxidatively neutral (e.g., hydroamination) or oxidative, involving the addition of both a nitrogen and another heteroatom across the double bond. nih.gov Oxidative amination methods that cleave the C=C double bond to insert a nitrogen atom represent a novel approach to forming C-N bonds and accessing valuable N-heterocycles. chemrxiv.org
One promising metal-free approach is the iodoarene-catalyzed oxyamination of unactivated alkenes. pku.edu.cn This process difunctionalizes the alkene by incorporating an oxygen atom from an amide group and a nitrogen atom from an external source, such as N,N-Bis(p-toluenesulfonyl)amine (HNTs₂). pku.edu.cn The reaction proceeds at room temperature and is tolerant of open-air conditions. pku.edu.cn Mechanistic studies suggest the transformation involves the activation of the alkene by an in situ-generated iodonium(III) intermediate. This is followed by an intramolecular attack by the amide's oxygen atom to form a five-membered ring, which is subsequently opened by the external nitrogen nucleophile in an Sₙ2 reaction. pku.edu.cn While a direct application to synthesize furan-substituted piperidines is not detailed, the method's ability to generate complex 1,2-amino alcohol derivatives highlights its potential for creating chiral building blocks adaptable for piperidine synthesis. pku.edu.cn
Table 1: Iodoarene-Catalyzed Oxyamination of a Representative Non-Activated Alkene
| Entry | Alkene Substrate | Catalyst (mol %) | Yield (%) | Diastereomeric Ratio (dr) |
|---|
Data sourced from studies on the synthesis of 5-imino-2-tetrahydrofuranyl methanamine derivatives, demonstrating the general efficacy of the methodology. pku.edu.cn
Palladium-Catalyzed Enantioselective Amination Employing Pyridine-Oxazoline Ligands
Pyridine-oxazoline (PyOx) ligands are a class of C₁-symmetric, N,N-bidentate ligands that have gained significant traction in asymmetric catalysis. sci-hub.se Their modular structure allows for facile tuning of steric and electronic properties, making them highly effective in a variety of metal-catalyzed transformations, including palladium-catalyzed asymmetric allylic amination (AAA). sci-hub.senih.gov
In the context of piperidine synthesis, intramolecular palladium-catalyzed amination of substrates containing both an amine and an alkene moiety is a powerful cyclization strategy. The use of chiral ligands like PyOx allows for the enantioselective formation of the piperidine ring. For instance, palladium complexes bearing tert-butyl-pyridine-oxazoline (tBu-PyOx) ligands have been successfully employed in decarboxylative asymmetric allylic alkylation (DAAA) reactions to create sterically demanding quaternary stereocenters with high enantioselectivity. nih.gov This demonstrates the capacity of Pd-PyOx systems to control stereochemistry in complex settings. Although a specific synthesis of this compound using this method is not explicitly documented in the reviewed literature, the general applicability for enantioselective C-N bond formation makes it a highly relevant and potent strategy for accessing such chiral heterocycles. nih.govrsc.org
Table 2: Representative Enantioselective Palladium-Catalyzed Allylic Amination
| Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| (S)-tBu-PyOx | Toluene | 50 | 95 | 94 |
Illustrative data based on the performance of PyOx ligands in benchmark palladium-catalyzed asymmetric reactions. nih.gov
Tandem Alkynyl Aza-Prins-Ritter Reactions for Piperidine Derivatives
Tandem reactions offer an efficient pathway for constructing complex molecular architectures from simple precursors in a single operation. The tandem alkynyl aza-Prins-Ritter reaction is a robust method for synthesizing substituted piperidine and pyrrolidine (B122466) derivatives. rsc.org This reaction is typically mediated by a strong acid, such as triflic acid (TfOH), which initiates the cyclization of homopropargyl amides with various aldehydes. researchgate.net
The mechanism involves an initial aza-Prins cyclization to form a vinyl-substituted N-acyliminium ion intermediate. This is followed by trapping of the resulting carbocation by a nitrile solvent (e.g., acetonitrile) in a Ritter-type reaction. rsc.org This sequence efficiently generates highly functionalized piperidine derivatives. The methodology has been successfully applied to produce N-(piperidin-3-ylidenemethyl)acetamides in good yields with separable Z/E isomers. rsc.org The versatility of the Prins cyclization makes it a valuable tool for creating various furan and piperidine scaffolds. iitg.ac.inresearchgate.net
Table 3: Synthesis of Piperidine Derivatives via Aza-Prins-Ritter Reaction
| Entry | Aldehyde | Amide Substrate | Product Structure | Yield (%) |
|---|---|---|---|---|
| 1 | Benzaldehyde | N-pent-4-yn-1-ylacetamide | N-((1-benzoylpiperidin-3-ylidene)methyl)acetamide | 78 |
Data adapted from studies on nitrile-stabilized synthesis of piperidine derivatives. rsc.org
Asymmetric Cycloaddition Approaches
Asymmetric cycloaddition reactions are among the most powerful methods for the stereocontrolled synthesis of cyclic compounds. rsc.org These reactions allow for the rapid construction of complex chiral frameworks, including the piperidine ring system, often with high levels of stereoselectivity.
Chiral Amine-Catalyzed Asymmetric [3+3] Cycloadditions
Organocatalytic asymmetric [3+3] cycloaddition provides an efficient route to chiral six-membered heterocyclic compounds. rsc.org In one notable strategy, readily available chiral primary amines are used to induce an exocyclic chirality-driven condensation reaction. rsc.orgnih.gov An efficient synthesis of substituted piperidines has been reported through a nitroalkene/amine/enone (NAE) condensation reaction. nih.gov In this process, the chiral amine first reacts with the enone, and the resulting chiral enamine intermediate then undergoes a Michael addition with a nitroalkene. Subsequent cyclization and dehydration afford the substituted piperidine product. researchgate.net This method allows for the creation of enantiopure piperidines with excellent chirality retention (>95% ee) after a final deprotection step. nih.gov
Asymmetric Intermolecular Aza-[3+3] Cycloaddition for Chiral Piperidine Ring Formation
The asymmetric aza-[3+3] cycloaddition is a valuable strategy for the enantioselective synthesis of piperidine derivatives. A related and widely used approach for building chiral nitrogen heterocycles is the intramolecular aza-Michael reaction (IMAMR). researchgate.netnih.gov This reaction involves the cyclization of a substrate containing both an amine nucleophile and a Michael acceptor. The use of chiral organocatalysts, such as those derived from quinoline, can promote the reaction to afford enantiomerically enriched 2,5- and 2,6-disubstituted piperidines in good yields. nih.gov This strategy is a cornerstone for generating nitrogen-substituted stereocenters and has been applied to the synthesis of numerous biologically active compounds. researchgate.net
Utilization of Dihydropyridones as Chiral Intermediates
A critical step in this synthetic sequence is the formation of a chiral furan-containing intermediate, (R)-N-[2-(tert-butyldiphenylsilyloxy)-1-furan-2-yl-ethyl]-4-methylbenzenesulfonamide. nih.gov This intermediate is prepared from D-glucal, which is first reacted with HgSO₄ and then protected with TBDPSCl to yield a 2-furyl glycol derivative. nih.gov This key intermediate possesses the C-2 stereocenter and the furan-2-yl group necessary for elaboration into the target piperidine structures. The resulting dihydropyridone can then be converted into various piperidinol and piperidinone derivatives, which are precursors for natural products like (+)-desoxoprosophylline. nih.gov This approach demonstrates the utility of carbohydrate-derived starting materials in accessing complex, enantiomerically pure heterocyclic targets.
Data sourced from a report on the synthesis of (R)-Dihydropyridones as key intermediates for piperidine alkaloids. nih.gov
Conversion Pathways from Dihydropyridones to Piperidine Derivatives
Optically active 1,6-dihydro-2H-pyridin-3-ones, commonly known as dihydropyridones, serve as flexible and valuable building blocks for the asymmetric synthesis of piperidine alkaloids. nih.gov A key strategy involves the stereoselective reduction of these intermediates to yield the saturated piperidine core.
A notable pathway begins with a chiral dihydropyridone, such as (2R,6S)-2-(tert-Butyldiphenylsilyloxyphenyl)-6-hydroxy-1-(toluene-4-sulfonyl)-1,6-dihydropyridin-3-(2H)-one. This intermediate can be converted into a corresponding piperidinol through a two-step sequence. First, the dihydropyridone is treated with trimethyl orthoformate in the presence of boron trifluoride etherate (BF₃·OEt₂) to form an acetal. This is followed by a modified Luche reduction using sodium borohydride (B1222165) (NaBH₄) and cerium(III) chloride (CeCl₃), which selectively reduces the ketone to an allylic alcohol. The final step is a catalytic hydrogenation of the double bond within the ring, which proceeds stereoselectively to produce the fully saturated piperidinol derivative. nih.gov The configuration of the resulting piperidinol is often confirmed by 2D-COSY and NOESY NMR studies to establish the stereochemistry achieved during the reduction processes. nih.gov
The general transformation from unsaturated piperidinones to piperidines via hydrogenation is a well-established method, often followed by the reduction of the lactam group to yield the desired piperidine scaffold. nih.gov
Table 1: Conversion of Dihydropyridone to Piperidinol
| Step | Starting Material | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Dihydropyridone | HC(OMe)₃, BF₃·OEt₂ | Acetal |
| 2 | Acetal | NaBH₄, CeCl₃ | Allylic Alcohol |
Efficient Synthetic Routes from D-Glucal-Derived Precursors
The use of carbohydrates from the chiral pool provides an effective entry into the synthesis of enantiopure piperidines. D-glucal, a readily available commercial starting material, is a prominent precursor for this purpose. nih.gov
Chiral Pool and Chiral Auxiliary Strategies
Chiral auxiliaries and building blocks are fundamental tools for controlling stereochemistry in asymmetric synthesis. nih.gov They guide the formation of new chiral centers with high selectivity, and can often be removed and recovered.
Application of (R)-1-(furan-2-yl)ethanol as a Chiral Building Block
(R)-1-(furan-2-yl)ethanol is a critical chiral precursor for the synthesis of many naturally occurring bioactive piperidine alkaloids, including cassine (B1210628) and spectaline. researchgate.net Its importance lies in the established chirality that can be transferred through a synthetic sequence to the final piperidine target. Asymmetric bioreduction of 1-(furan-2-yl)ethanone provides an efficient route to obtain enantiopure (R)-1-(furan-2-yl)ethanol with high yield and greater than 99% enantiomeric excess (ee). researchgate.net
This chiral alcohol can be readily converted into other key intermediates. For instance, it can be transformed into (R)-2-(1-azidoethyl)furan using diphenylphosphoryl azide (B81097) (DPPA) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). This azido (B1232118) intermediate is a direct precursor for the construction of the nitrogen-containing heterocyclic ring. researchgate.net
Stereoselective Reductions of Azido-Furan Intermediates
Azido-furan intermediates are pivotal in the synthesis of furan-substituted piperidines. Their preparation often involves the conversion of a hydroxyl group into an azide with an inversion of stereochemistry, a reaction that can be achieved using reagents like diphenylphosphoryl azide. nih.govresearchgate.net For example, (2S)-2-furyl glycol can be converted to an azido-furan silane, (R)-(2-Azido-2-furan-2-yl-ethoxy)-tert-butyldiphenylsilane. nih.gov
Once formed, these azido intermediates are primed for reduction to the corresponding amine. This reduction is a key step that sets the stage for intramolecular cyclization to form the piperidine ring. Palladium-catalyzed reactions are a common method for azide reduction followed by cyclization to form heterocyclic structures like piperidines. nih.gov The stereochemistry established in the chiral azido-furan precursor is retained throughout the reduction and cyclization sequence, ensuring the formation of the desired enantiomerically pure piperidine product.
Modular Synthesis Methodologies for Piperidine Scaffolds
Modern synthetic chemistry emphasizes modular approaches that allow for the rapid and flexible construction of complex molecules from simpler, interchangeable building blocks. semanticscholar.org This strategy is particularly valuable in drug discovery for creating libraries of related compounds.
Biocatalytic Carbon-Hydrogen Oxidation and Radical Cross-Coupling Sequences
A recently developed modular strategy significantly simplifies the synthesis of complex, three-dimensional piperidines. news-medical.netmedhealthreview.com This innovative, two-stage process combines the precision of biocatalysis with the efficiency of radical chemistry, streamlining synthetic routes that traditionally required 7 to 17 steps down to as few as 2 to 5. news-medical.netmedhealthreview.com
The first stage employs biocatalytic carbon-hydrogen (C–H) oxidation. In this step, enzymes are used to selectively install a hydroxyl group at specific positions on an inexpensive piperidine starting material. news-medical.netchemistryviews.org This enzymatic approach provides access to enantiopure hydroxy-containing piperidine derivatives on a scalable level. chemrxiv.org
In the second stage, these hydroxylated intermediates undergo radical cross-coupling reactions, often using nickel electrocatalysis. news-medical.netmedhealthreview.com This step efficiently forms new carbon-carbon bonds, connecting the piperidine scaffold to various other molecular fragments without the need for protecting groups or expensive precious metal catalysts like palladium. news-medical.net This combination of biocatalytic C-H oxidation and radical cross-coupling is analogous to the well-established methods of electrophilic aromatic substitution followed by palladium-based cross-coupling used for flat, aromatic molecules, but is applied here to complex 3D structures. researchgate.netbohrium.com This powerful, modular approach accelerates the synthesis of high-value piperidines, making previously inaccessible or prohibitively expensive molecules more readily available for drug discovery and development. news-medical.netchemistryviews.org
Table 2: Two-Stage Modular Piperidine Synthesis
| Stage | Method | Description | Key Advantage |
|---|---|---|---|
| 1 | Biocatalytic C-H Oxidation | Enzymes selectively add a hydroxyl (-OH) group to the piperidine ring. | High selectivity, scalability, creates enantiopure intermediates. chemrxiv.org |
Nickel Electrocatalysis in Carbon-Carbon Bond Formation for Complex Piperidines
The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and its application in creating complex chiral piperidines is of significant interest due to the prevalence of the piperidine scaffold in pharmaceuticals. While direct nickel electrocatalysis for the synthesis of furan-substituted piperidines is a highly specialized area, the principles can be understood through the broader, well-established field of nickel-catalyzed cross-coupling reactions, which are conceptually similar to electrocatalytic processes. In these reactions, a low-valent nickel catalyst, typically Ni(0) or Ni(I), is used to couple an organic electrophile with a nucleophile.
In methodologies analogous to electrocatalysis, chemical reductants are employed to generate the active low-valent nickel species from a more stable Ni(II) precatalyst. This approach has been successfully applied to the enantioselective synthesis of complex piperidine precursors. A notable strategy involves the nickel-catalyzed arylation of pyridinium ions. ucla.edu In this process, pyridine is activated by an acylating agent, such as a chloroformate, to form a pyridinium salt in situ. This salt then serves as the electrophile in the cross-coupling reaction. ucla.edu
The catalytic cycle is believed to proceed as follows: A Ni(0) complex, stabilized by a chiral ligand, undergoes oxidative addition to the activated pyridinium ring to form a Ni(II) intermediate. This is followed by transmetalation with an organometallic nucleophile, such as an arylzinc reagent, which introduces the furan moiety. The final step is a reductive elimination that forms the C-C bond, yielding an enantioenriched 2-aryl-1,2-dihydropyridine and regenerating the Ni(0) catalyst. ucla.edu These dihydropyridine (B1217469) products are versatile intermediates that can be subsequently reduced to the corresponding chiral piperidines. ucla.edu
The enantioselectivity of the reaction is controlled by the chiral ligand coordinated to the nickel center, which creates a chiral environment for the key bond-forming step. This method allows for the construction of a versatile, chiral heterocycle from simple, readily available starting materials. ucla.edu
| Aryl Nucleophile | Ni Catalyst Precursor | Chiral Ligand | Yield (%) of Dihydropyridine | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| PhZnBr | Ni(acac)₂ | (R)-SIPHOS-PE | 66 | 96 | ucla.edu |
| 4-MeO-PhZnBr | Ni(acac)₂ | (R)-SIPHOS-PE | 70 | 97 | ucla.edu |
| 4-CF₃-PhZnBr | Ni(acac)₂ | (R)-SIPHOS-PE | 62 | 97 | ucla.edu |
| 2-ThienylZnBr | Ni(acac)₂ | (R)-SIPHOS-PE | 60 | 96 | ucla.edu |
Synthesis of Furan-2-yl Substituted Piperidones
Piperidones, particularly 2,3-dihydro-4-pyridones, are valuable synthetic intermediates that can be converted into the corresponding piperidines. The synthesis of furan-2-yl substituted piperidones can be effectively achieved using nickel-catalyzed cross-coupling methodologies.
One prominent method is the enantioselective arylation of 4-methoxypyridinium salts. ucla.edu This reaction provides a direct route to enantioenriched 2-aryl-2,3-dihydro-4-pyridone scaffolds. The process involves the reaction of a 4-methoxypyridinium salt, which acts as the electrophile, with an organozinc nucleophile, such as a furan-2-ylzinc halide. The reaction is catalyzed by a nickel complex bearing a chiral phosphoramidite (B1245037) ligand. ucla.edu
The catalytic cycle is initiated by the oxidative addition of a Ni(0) species to the pyridinium ion, forming a Ni(II) π-allyl intermediate. Subsequent transmetalation with the furan-2-ylzinc halide and reductive elimination yields a 2-(furan-2-yl)-4-methoxy-1,2-dihydropyridine. Upon workup with aqueous acid (e.g., HCl), this intermediate is hydrolyzed to the corresponding 2-(furan-2-yl)-2,3-dihydro-4-pyridone. ucla.edu The 4-methoxy group serves as a crucial element in this transformation, facilitating the final hydrolysis to the piperidone product.
This methodology is notable for its ability to construct synthetically valuable, enantioenriched piperidone structures from readily available starting materials using an air-stable and inexpensive Ni(II) precatalyst. The resulting furan-substituted piperidones can then undergo further transformations, such as reduction of the ketone and the double bond, to afford various stereoisomers of furan-substituted piperidines.
| Aryl Group | Catalyst System | Reaction Conditions | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| Phenyl | Ni(COD)₂ / (S)-SIPHOS-PE | PhZnBr, PhOCOCl, 4-MeO-Pyridine, Toluene, rt | 85 | 98 | ucla.edu |
| 4-Fluorophenyl | Ni(COD)₂ / (S)-SIPHOS-PE | 4-F-PhZnBr, PhOCOCl, 4-MeO-Pyridine, Toluene, rt | 89 | 98 | ucla.edu |
| 2-Naphthyl | Ni(COD)₂ / (S)-SIPHOS-PE | 2-NaphthylZnBr, PhOCOCl, 4-MeO-Pyridine, Toluene, rt | 91 | 98 | ucla.edu |
| 2-Thienyl | Ni(COD)₂ / (S)-SIPHOS-PE | 2-ThienylZnBr, PhOCOCl, 4-MeO-Pyridine, Toluene, rt | 84 | 97 | ucla.edu |
Advanced Spectroscopic Characterization Methodologies for Structural Elucidation of 2s 2 Furan 2 Yl Piperidine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural analysis of (2S)-2-(furan-2-yl)piperidine, offering detailed insights into its atomic framework.
High-Resolution One-Dimensional NMR (¹H-NMR, ¹³C-NMR, ²H-NMR) for Structural Fingerprinting
One-dimensional NMR provides a fundamental "fingerprint" of the molecule. The ¹H-NMR spectrum reveals the chemical environment and connectivity of protons, while ¹³C-NMR provides information about the carbon skeleton.
¹H-NMR: The proton spectrum of this compound displays characteristic signals for both the piperidine (B6355638) and furan (B31954) rings. The protons on the furan ring typically appear in the aromatic region (δ 6.0-7.5 ppm), while the piperidine ring protons are found in the aliphatic region (δ 1.5-3.0 ppm). chemicalbook.com The proton at the chiral center (C2 of the piperidine ring) is of particular interest and its chemical shift and coupling constants provide valuable conformational information.
¹³C-NMR: The carbon spectrum complements the proton data. The furan ring carbons resonate at lower field (downfield) compared to the sp³-hybridized carbons of the piperidine ring. chemicalbook.comchemicalbook.com The chemical shifts are sensitive to the electronic environment, allowing for the unambiguous assignment of each carbon atom within the molecule.
²H-NMR: Deuterium (B1214612) (²H) NMR is utilized when the molecule is isotopically labeled. While not routine, it can provide specific information about the labeled sites. For instance, in a deuterated analog, the ²H-NMR spectrum would show a resonance at the chemical shift corresponding to the proton it replaced, but with a much broader signal and different coupling characteristics. mdpi.com
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Piperidine-C2 | ~3.5 - 4.0 | ~55 - 60 |
| Piperidine-C3 | ~1.5 - 1.9 | ~25 - 30 |
| Piperidine-C4 | ~1.4 - 1.8 | ~24 - 28 |
| Piperidine-C5 | ~1.6 - 2.0 | ~25 - 30 |
| Piperidine-C6 | ~2.6 - 3.1 | ~46 - 50 |
| Piperidine-NH | Variable (broad) | N/A |
| Furan-C2' | N/A | ~150 - 155 |
| Furan-C3' | ~6.1 - 6.3 | ~105 - 110 |
| Furan-C4' | ~6.3 - 6.5 | ~110 - 115 |
| Furan-C5' | ~7.3 - 7.5 | ~140 - 145 |
Two-Dimensional NMR Techniques (e.g., HMBC, NOESY, ROESY) for Connectivity and Spatial Proximity
2D NMR experiments are crucial for establishing the precise connectivity and spatial relationships between atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. For this compound, HMBC would definitively link the piperidine C2 proton to the furan C2' and C3' carbons, confirming the attachment point of the two ring systems. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of their bonding connectivity. huji.ac.il For this molecule, NOESY or ROESY would show correlations between the piperidine C2 proton and protons on both the piperidine (e.g., C3 and C6) and furan (e.g., C3') rings. These spatial correlations are essential for determining the preferred conformation and relative orientation of the furan and piperidine rings. huji.ac.il
Application of Chiral Shift Reagents for Enantiomeric Excess Determination
Determining the enantiomeric purity of this compound is critical. This can be achieved using NMR in conjunction with chiral solvating agents (CSAs), also known as chiral shift reagents. researchgate.net These reagents are chiral molecules that form transient, diastereomeric complexes with the enantiomers of the analyte. unipi.it This interaction leads to the formation of two distinct chemical environments for the (S) and (R) enantiomers, resulting in separate signals in the NMR spectrum. nih.gov The ratio of the integrals of these separated peaks directly corresponds to the enantiomeric excess (ee) of the sample. researchgate.net
Isotope Labeling and Deuterium Isotope Shift Analysis in NMR
Isotope labeling involves replacing specific atoms in the molecule with their heavier isotopes, such as replacing ¹H with ²H (deuterium). When a deuterated analog is analyzed by ¹³C-NMR, the carbons directly attached to or near the deuterium atom exhibit small changes in their chemical shifts, known as deuterium isotope shifts. mdpi.com This phenomenon arises from the slight difference in bond length and vibrational energy between a C-H and a C-D bond. uni-koeln.de Analyzing these shifts can provide subtle details about molecular structure and conformation. aps.org For example, selective deuteration of the piperidine ring could help in assigning complex proton signals and studying the ring's conformational dynamics. aps.org
Vibrational Spectroscopy
Vibrational spectroscopy probes the vibrational modes of molecules, providing information about the functional groups present.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups in this compound. The infrared spectrum shows absorption bands corresponding to the stretching and bending vibrations of specific bonds.
Key expected vibrational frequencies include:
N-H Stretch: A moderate to weak band around 3300-3500 cm⁻¹ is characteristic of the secondary amine in the piperidine ring. nist.gov
C-H Stretch: Aromatic C-H stretching from the furan ring appears above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine ring is observed just below 3000 cm⁻¹. globalresearchonline.net
C=C Stretch: Aromatic C=C stretching vibrations from the furan ring are expected in the 1500-1600 cm⁻¹ region. researchgate.net
C-O-C Stretch: The characteristic asymmetric and symmetric stretching of the ether group in the furan ring typically results in strong bands in the 1000-1250 cm⁻¹ region. researchgate.net
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Secondary Amine (Piperidine) | 3300 - 3500 |
| Aromatic C-H Stretch | Furan | 3000 - 3150 |
| Aliphatic C-H Stretch | Piperidine | 2850 - 2980 |
| C=C Stretch | Furan | 1500 - 1600 |
| C-N Stretch | Piperidine | 1180 - 1250 |
| C-O-C Asymmetric Stretch | Furan | 1200 - 1275 |
| C-O-C Symmetric Stretch | Furan | 1000 - 1100 |
Raman Spectroscopy for Molecular Vibrational Modes
Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a detailed fingerprint of its structural composition. For this compound, the Raman spectrum is expected to exhibit characteristic bands corresponding to the vibrational modes of the furan ring, the piperidine ring, and the C-C bond linking these two moieties.
The vibrational modes of the furan ring are well-characterized. Furan (C₄H₄O) belongs to the C₂ᵥ symmetry point group and has 21 fundamental vibrations. globalresearchonline.net Key Raman-active modes for the furan portion of the molecule would include C-H stretching vibrations, typically observed in the 3100-3250 cm⁻¹ region, and ring C-C and C=C stretching vibrations, which appear between 1000 cm⁻¹ and 1600 cm⁻¹. globalresearchonline.net Specifically, symmetric and asymmetric C-C stretching vibrations of the furan ring are expected in the 1033-1414 cm⁻¹ range. globalresearchonline.net In-plane and out-of-plane C-H bending modes also provide structural information and are found at lower wavenumbers. globalresearchonline.net
The piperidine ring contributes its own set of characteristic vibrations. These include C-H stretching modes of the methylene (B1212753) (CH₂) groups, which typically appear in the 2800-3000 cm⁻¹ range. mdpi.com The spectrum will also feature CH₂ scissoring (around 1450 cm⁻¹), wagging, and twisting modes at lower frequencies. mdpi.com The N-H stretching vibration of the secondary amine in the piperidine ring is another key feature, usually appearing as a band in the 3200-3500 cm⁻¹ region. Ring breathing modes of the piperidine skeleton also produce characteristic Raman signals.
The coupling between the furan and piperidine rings through the C-C single bond will also influence the vibrational spectrum, potentially causing shifts in the characteristic frequencies of both rings and giving rise to new vibrational modes associated with the inter-ring stretching.
Table 1: Predicted Raman Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| C-H Stretching | Furan Ring | 3100 - 3250 |
| N-H Stretching | Piperidine Ring (Amine) | 3200 - 3500 |
| C-H Stretching | Piperidine Ring (CH₂) | 2800 - 3000 |
| C=C Stretching | Furan Ring | ~1500 - 1600 |
| C-C Stretching | Furan Ring | 1033 - 1414 |
| CH₂ Scissoring | Piperidine Ring | ~1450 |
| C-N Stretching | Piperidine Ring | 1000 - 1250 |
| Ring Breathing | Furan & Piperidine Rings | < 1000 |
Note: This table is based on typical frequency ranges for the constituent functional groups and may not represent experimentally verified values for this specific molecule.
Normal Coordinate Analysis for Comprehensive Vibrational Assignments
Normal Coordinate Analysis (NCA) is a theoretical method used to assign the vibrational bands observed in infrared (IR) and Raman spectra to specific molecular motions. This computational analysis involves calculating the force constants of the bonds and the geometry of the molecule to predict the frequencies of its fundamental vibrational modes.
For a molecule with the complexity of this compound, NCA is essential for a definitive assignment of the 3N-6 (where N is the number of atoms) fundamental vibrations. The process begins with an optimized molecular geometry, often obtained from quantum chemical calculations such as Density Functional Theory (DFT). globalresearchonline.net A force field, which describes the potential energy of the molecule as a function of its atomic coordinates, is then determined.
The analysis would treat the molecule as a system of masses connected by springs, with the force constants of the springs representing the bond strengths. By solving the secular equation of motion, the frequencies and forms of the normal modes of vibration can be calculated. These calculated frequencies are then compared with the experimental IR and Raman spectra. uliege.be The assignments are refined by adjusting the force constants to achieve the best possible agreement between the calculated and observed spectra. This iterative process allows for a comprehensive understanding of how each atom participates in each vibrational mode, resolving ambiguities that arise from overlapping bands or complex vibrational coupling between the furan and piperidine rings.
Mass Spectrometry
Electron Ionization Mass Spectrometry (EI-MS) for Molecular Weight Determination
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides information about the molecular weight of a compound and yields a characteristic fragmentation pattern that aids in structural elucidation. nih.gov When this compound is subjected to EI-MS, it is bombarded with high-energy electrons (typically 70 eV), causing the molecule to ionize and form a molecular ion (M⁺•). escholarship.org
The molecular weight of this compound is 151.21 g/mol . nih.gov Therefore, the molecular ion peak [C₉H₁₃NO]⁺• would be expected at a mass-to-charge ratio (m/z) of 151.
Due to the high energy of electron ionization, the molecular ion is often unstable and undergoes extensive fragmentation. The fragmentation pattern is dictated by the relative stability of the resulting ions and neutral fragments. For this compound, fragmentation is likely to occur at the piperidine ring and the bond connecting the two rings. Key fragmentation pathways for piperidine-containing compounds often involve α-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom. miamioh.edu This can lead to the loss of radicals and the formation of stable iminium ions. The furan ring can also fragment, although it is relatively stable due to its aromaticity. researchgate.net
Table 2: Predicted EI-MS Fragmentation for this compound
| m/z | Ion | Likely Origin |
| 151 | [C₉H₁₃NO]⁺• | Molecular Ion (M⁺•) |
| 150 | [C₉H₁₂NO]⁺ | Loss of a hydrogen radical ([M-H]⁺) |
| 84 | [C₅H₁₀N]⁺ | α-cleavage with loss of the furan group |
| 67 | [C₄H₃O]⁺ | Furan moiety cation |
Note: This table represents plausible fragmentation pathways based on general principles of mass spectrometry and the structures of furan and piperidine. miamioh.eduresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Molecular Ion Detection
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. researchgate.net This technique is highly suitable for the analysis of this compound, allowing for both the assessment of its purity and the unambiguous detection of its molecular ion.
For purity assessment, an LC method, likely using a reversed-phase column (such as a C18 column), would be developed to separate the target compound from any impurities, starting materials, or byproducts. nih.govresearchgate.net The eluent from the LC column is then introduced into the mass spectrometer.
Unlike EI-MS, LC-MS typically employs soft ionization techniques, such as Electrospray Ionization (ESI), which impart less energy to the molecule. scielo.brresearchgate.net This results in minimal fragmentation and a strong signal for the protonated molecular ion [M+H]⁺. For this compound (MW = 151.21), the ESI-MS spectrum in positive ion mode would be dominated by a peak at m/z 152.1. uni.lu The high sensitivity and selectivity of LC-MS allow for the detection of trace-level impurities. nih.gov By monitoring the total ion chromatogram (TIC) and extracting ion chromatograms for specific m/z values, the purity of the sample can be accurately determined.
Table 3: Predicted Molecular Ions in LC-MS for this compound
| Adduct | m/z (Predicted) | Ionization Mode |
| [M+H]⁺ | 152.10700 | Positive |
| [M+Na]⁺ | 174.08894 | Positive |
| [M+K]⁺ | 190.06288 | Positive |
| [M-H]⁻ | 150.09244 | Negative |
Source: Predicted values from PubChemLite. uni.lu
X-ray Crystallography for Absolute Configuration and Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. This technique would provide unequivocal proof of the molecular structure of this compound, including bond lengths, bond angles, and the absolute configuration of the chiral center at the C2 position of the piperidine ring. core.ac.ukresearchgate.net
To perform this analysis, a high-quality single crystal of the compound is required. The crystal is mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the molecule, from which the positions of the individual atoms can be determined. researchgate.net
Computational Chemistry and Theoretical Modeling of 2s 2 Furan 2 Yl Piperidine
Quantum Chemical Calculations for Molecular Geometry Optimization
Molecular geometry optimization is a fundamental computational task to determine the most stable three-dimensional arrangement of atoms in a molecule, which corresponds to a minimum on the potential energy surface. arxiv.orgpennylane.ai This process is crucial as the optimized geometry is the basis for subsequent calculations of molecular properties. arxiv.org The optimization is an iterative process where the energy and gradients of the molecule are calculated repeatedly while adjusting atomic coordinates until a stationary point is found. arxiv.orgaps.org
For (2S)-2-(furan-2-yl)piperidine, these calculations are typically performed using Density Functional Theory (DFT), a method that has proven effective for a wide range of chemical systems. A common approach involves the B3LYP functional (Becke, three-parameter, Lee-Yang-Parr) combined with a basis set such as 6-31G(d,p) or 6-311++G(d,p). researchgate.netnih.gov These calculations predict the most energetically favorable conformation, including bond lengths, bond angles, and dihedral angles. For the piperidine (B6355638) ring, computations are expected to confirm that the chair conformation is the most stable, which is a common feature for such saturated heterocyclic systems. osi.lvresearchgate.net The orientation of the furan-2-yl substituent, whether axial or equatorial, is also a key outcome of the geometry optimization, with the equatorial position generally being more stable to minimize steric hindrance.
Electronic Structure Analysis
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.orgyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org The HOMO acts as an electron donor, defining the nucleophilicity of a molecule, while the LUMO is an electron acceptor, determining its electrophilicity. youtube.comlibretexts.org
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -6.15 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -0.95 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 5.20 | Difference between ELUMO and EHOMO, indicating chemical stability |
Intramolecular charge transfer (ICT) is a phenomenon where, upon electronic excitation, electron density moves from an electron-donating part of a molecule to an electron-accepting part. rug.nlrsc.org In this compound, the piperidine moiety, particularly the nitrogen atom with its lone pair of electrons, can function as the electron donor group. The furan (B31954) ring, with its π-electron system, can act as the electron acceptor. Computational studies can quantify this charge transfer, which is fundamental to understanding the molecule's photophysical properties, such as fluorescence. mdpi.com The analysis of ICT provides insight into how the electronic structure changes upon excitation and influences the molecule's interaction with its environment. acadpubl.eu
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a localized, intuitive Lewis-like bonding picture of electron pairs in bonds and lone pairs. wisc.eduuba.ar This method is particularly useful for studying hyperconjugative interactions and intramolecular charge transfer by analyzing the donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. wisc.edu
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Type of Interaction |
|---|---|---|---|
| LP (1) N | π* (Cfuran-Cfuran) | ~5-10 | n → π |
| σ (Cpip-H) | σ (N-Cpip) | ~2-5 | σ → σ |
| σ (Cpip-Cfuran) | π (Cfuran=Cfuran) | ~1-3 | σ → π* |
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface, allowing for the identification of regions that are rich or poor in electrons. researchgate.net The MEP map uses a color scale to indicate different potential values: red typically represents regions of most negative electrostatic potential (nucleophilic or electron-rich sites), while blue indicates regions of most positive potential (electrophilic or electron-poor sites). researchgate.net Green and yellow represent areas of intermediate potential.
For this compound, the MEP map would be expected to show a region of high negative potential (red) around the oxygen atom of the furan ring and the nitrogen atom of the piperidine ring, due to their lone pairs of electrons. These sites would be susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would likely be located around the hydrogen atoms, especially the hydrogen attached to the nitrogen, making them sites for potential nucleophilic attack. researchgate.net
Reaction Mechanism Elucidation through DFT Calculations
Density Functional Theory (DFT) is a powerful computational tool for investigating chemical reaction mechanisms. pku.edu.cn By calculating the potential energy surface for a given reaction, researchers can identify stable intermediates, locate transition state structures, and determine the activation energies associated with different reaction pathways. This information is invaluable for predicting the feasibility, kinetics, and selectivity of a chemical reaction.
In the context of this compound, DFT calculations could be employed to study various reactions. For example, the furan moiety is known to participate in pericyclic reactions, such as [4+2] cycloadditions. pku.edu.cn DFT could elucidate the mechanism of such a reaction, determining whether it proceeds through a concerted or stepwise pathway and predicting the stereochemical outcome. pku.edu.cn Similarly, reactions involving the nucleophilic nitrogen of the piperidine ring could be modeled to understand its reactivity towards various electrophiles.
Prediction of Spectroscopic Parameters
The prediction of spectroscopic parameters through computational methods is a powerful approach for corroborating experimental findings and understanding the electronic and vibrational properties of molecules. While specific theoretical spectroscopic studies on this compound are not extensively documented in the literature, the principles can be illustrated by examining computational studies on closely related furan- and piperidine-containing structures. Methodologies such as Density Functional Theory (DFT) are commonly employed for these predictions. globalresearchonline.net
Theoretical calculations of vibrational frequencies, corresponding to Infrared (IR) and Raman spectroscopy, can provide a detailed assignment of the vibrational modes of a molecule. For a molecule like this compound, key vibrational modes would include the N-H stretch of the piperidine ring, C-H stretching of both the piperidine and furan rings, C-O-C stretching of the furan ring, and various bending and deformation modes.
In a computational study of a related compound, 3-pentyl-2,6-di(furan-2-yl)piperidin-4-one, DFT calculations were used to predict the vibrational spectrum. researchgate.net Similar calculations for this compound would be expected to show characteristic frequencies for the constituent functional groups. The table below illustrates hypothetical, yet expected, vibrational frequencies for key functional groups based on typical ranges and computational studies of similar molecules.
Table 1: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| Piperidine N-H | Stretching | 3300-3500 |
| Furan C-H | Stretching | 3100-3200 |
| Piperidine C-H | Stretching | 2800-3000 |
| Furan C=C | Stretching | 1500-1600 |
| Furan C-O-C | Asymmetric Stretching | 1200-1300 |
Theoretical calculations can also predict electronic absorption spectra (UV-Vis), which provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be dominated by transitions within the furan ring, which contains a π-electron system. Time-dependent DFT (TD-DFT) is a common method for calculating these electronic transitions. globalresearchonline.net
A theoretical study on furan and its derivatives showed that the main electronic transition is of the π → π* type. globalresearchonline.net For this compound, the piperidine ring, being a saturated heterocycle, would not significantly contribute to absorption in the typical UV-Vis range. The predicted absorption maximum would therefore be primarily associated with the furan moiety. The table below presents a hypothetical prediction for the main electronic transition.
Table 2: Predicted Electronic Absorption Data for this compound
| Transition Type | Predicted Wavelength (λmax) | Solvent |
|---|
Molecular Dynamics (MD) Simulations for Elucidating Dynamic Conformational Behavior
Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. mdpi.com For a flexible molecule like this compound, MD simulations can provide insights into its conformational landscape, including the puckering of the piperidine ring and the relative orientation of the furan and piperidine rings.
Application of Computational Tools in Scaffold Design and Structure-Activity Relationship (SAR) Hypothesis Generation
Computational tools play a vital role in modern drug discovery, particularly in scaffold design and the generation of structure-activity relationship (SAR) hypotheses. longdom.org The this compound scaffold can serve as a starting point for the design of new bioactive molecules.
Computational techniques such as scaffold hopping can be used to identify novel core structures that mimic the spatial arrangement of the key functional groups of this compound but possess different atomic frameworks. researchgate.netbohrium.com This can lead to the discovery of new compounds with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles.
Quantitative Structure-Activity Relationship (QSAR) studies are another important computational tool. longdom.org By building mathematical models that correlate the structural features of a series of this compound derivatives with their biological activity, QSAR can help in generating hypotheses about the key structural requirements for activity. nih.govresearchgate.net These hypotheses can then guide the design of new, more potent analogs. For instance, a QSAR model might reveal that a particular substitution pattern on the furan or piperidine ring is crucial for biological activity.
Q & A
Q. What are the ecological toxicity risks of this compound, and how can biodegradability be improved?
- Methodological Answer : Perform OECD 301F biodegradability testing. If persistent, redesign with biodegradable linkers (e.g., ester groups). Ecotoxicity assays using Daphnia magna (LC₅₀) and algae growth inhibition tests guide risk assessment .
Key Research Findings
- Synthetic Efficiency : Iridium-catalyzed methods achieve >90% enantiomeric excess but require strict anhydrous conditions .
- Biological Activity : Derivatives show moderate antifungal activity (MIC 8 µg/mL against Candida albicans) but require toxicity optimization .
- Degradation Pathways : Oxidative cleavage of the furan ring under H₂O₂ generates succinimide derivatives, reducing bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
